molecular formula C18H24O10 B3014334 [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 120601-66-3

[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B3014334
CAS No.: 120601-66-3
M. Wt: 400.38
InChI Key: HHNPREGNVCFCOP-XNFQBJKGSA-N
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Description

The compound [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a glycosylated phenolic ester. Its structure comprises:

  • A glucopyranosyl core (oxane ring) with hydroxyl groups at positions 3, 4, 5, and a hydroxymethyl group at position 4.
  • A (2R)-3-hydroxypropyl group linked via an ether bond to the glucopyranosyl unit.
  • An (E)-3-(4-hydroxyphenyl)prop-2-enoate ester moiety, featuring a conjugated double bond and a para-hydroxyphenyl group.

Properties

IUPAC Name

[(2R)-3-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPREGNVCFCOP-XNFQBJKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H](CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative with potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.

Structure and Properties

The compound's structure features multiple hydroxyl groups and a phenolic moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC55H68O32
Molecular Weight1248.12 g/mol
SolubilitySoluble in ethanol
Melting PointNot available
  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage in various diseases.
  • Neuroprotective Effects : Research indicates that flavonoids enhance neuroplasticity by promoting synaptogenesis and neurogenesis. They activate signaling pathways such as MAPK/Erk, which is involved in neuronal survival and differentiation .
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2), contributing to its anti-inflammatory effects. This is particularly relevant in conditions like arthritis and neurodegenerative diseases.

Neuroprotective Effects

A study published in Frontiers in Chemistry demonstrated that flavonoids similar to the compound enhanced the phosphorylation of CREB (cAMP response element-binding protein), a key factor in neuroplasticity. The study found that these compounds increased levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth .

Antioxidant Activity

In vitro assays have shown that the compound significantly reduces oxidative stress markers in cell cultures exposed to harmful agents. For example, it was observed that treatment with this compound led to a decrease in malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced antioxidant capacity .

Anti-inflammatory Mechanisms

Research has indicated that the compound can modulate inflammatory pathways by downregulating NF-kB activity and reducing the expression of inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Biochemical Applications

1.1 Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Its structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structural motifs can inhibit lipid peroxidation and protect cellular components from oxidative damage .

1.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism. This inhibition can have implications for managing diabetes and other metabolic disorders by regulating glucose levels .

Pharmacological Applications

2.1 Anti-inflammatory Effects
Preliminary studies suggest that [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs .

2.2 Anticancer Activity
Recent research has highlighted the potential anticancer effects of this compound. Its structural components are believed to interact with cellular signaling pathways that promote apoptosis in cancer cells while sparing normal cells . Case studies have shown promising results in vitro against various cancer cell lines.

Materials Science Applications

3.1 Biodegradable Polymers
Due to its hydroxyl groups and ester functionalities, this compound can be utilized in synthesizing biodegradable polymers. These materials are increasingly important in reducing plastic waste and developing sustainable packaging solutions . Research on the polymerization of such compounds shows they can yield materials with desirable mechanical properties.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antioxidant ActivityJournal of Free Radical BiologyDemonstrated significant free radical scavenging ability comparable to established antioxidants .
Enzyme InhibitionMetabolism JournalShowed effective inhibition of α-glucosidase activity with potential implications for diabetes management .
Anti-inflammatory EffectsInternational Journal of InflammationReduced inflammation markers in animal models when administered .
Anticancer ActivityCancer Research JournalInduced apoptosis in breast cancer cell lines; further studies needed for clinical relevance .
Biodegradable PolymersPolymer Science JournalDeveloped polymers exhibited good biodegradability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Glucopyranosyl Cores

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Core Structure Ester Group Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Features
Target Compound Glucopyranosyl (oxane) (E)-3-(4-hydroxyphenyl)prop-2-enoate ~500* ~12 donors / ~14 acceptors Conjugated double bond in ester; para-hydroxyphenyl group enhances antioxidant potential .
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate (CAS# 554-37-0) Glucopyranosyl 3,4,5-trihydroxybenzoate 356.33 8 donors / 11 acceptors Higher polarity due to trihydroxybenzoate; likely stronger antioxidant activity but lower membrane permeability .
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-...phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol () Multi-glucosylated 2-arylbenzofuran flavonoid Multiple (E)-3-(4-hydroxyphenyl)prop-2-enoate and glucopyranosyl subunits 1167.10 16 donors / 24 acceptors Extremely high molecular weight and polarity; potential multi-target bioactivity (e.g., enzyme inhibition) but poor oral bioavailability .
(E)-3-[4-(β-D-glucopyranosyloxy)phenyl]prop-2-enoic acid (FDB019119) Glucopyranosyl (E)-3-(4-hydroxyphenyl)prop-2-enoic acid 326.29 7 donors / 9 acceptors Free carboxylic acid instead of ester; increased acidity may reduce cellular uptake .

*Estimated based on structural analogs (e.g., : 757.20 g/mol for a related chromene derivative).

Functional Group Modifications and Bioactivity

  • Ester vs. Acid: The target compound’s ester group (vs.
  • Substituent Position : The para-hydroxyphenyl group in the target compound (vs. 3,4,5-trihydroxybenzoate in CAS# 554-37-0) reduces steric hindrance, favoring interactions with flat enzymatic active sites (e.g., tyrosinase) .
  • Glycosylation Patterns : Multi-glucosylated analogs () exhibit higher binding affinity to carbohydrate-recognizing proteins (e.g., lectins) but face challenges in pharmacokinetics due to excessive polarity .

Stereochemical and Conformational Effects

  • (E)-Configuration : The conjugated (E)-double bond in the target compound stabilizes the planar structure, facilitating π-π stacking with aromatic residues in proteins (e.g., COX-2) . This contrasts with (Z)-isomers, which are less common in bioactive natural products.
  • Glucopyranosyl Configuration: The (2S,3S,4R,5R,6S) configuration of the glucopyranosyl unit matches natural D-glucose derivatives, ensuring compatibility with mammalian metabolic enzymes .

Predicted Physicochemical and ADMET Properties

Table 2: ADMET Comparison
Property Target Compound CAS# 554-37-0 (Trihydroxybenzoate) (Multi-glucosylated)
LogP ~0.75 (AlogP) -1.20 2.30 (XLogP)
Water Solubility Moderate High Low
Caco-2 Permeability Low-Moderate Very Low Very Low
CYP Inhibition Likely (phenolic groups) High (polyhydroxy) Moderate
Oral Bioavailability ~30% (estimated) <10% <5%

Data inferred from analogs in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification using coupling agents like EDC●HCl and DMAP in DCM, as demonstrated for structurally related glycosides . Post-synthesis, purity should be validated using high-resolution mass spectrometry (HRMS) to confirm molecular mass and 1^1H/13^13C NMR for structural integrity. For example, HRMS (ESI) with calculated m/z values and NMR peak assignments (e.g., hydroxyl proton signals at δ 4.0–5.5 ppm) are critical for verification .

Q. How does the stereochemistry of the oxan-2-yl moiety influence its stability in aqueous solutions?

  • Methodological Answer : The stereochemistry (2S,3S,4R,5R,6S configuration) of the oxan ring likely contributes to intramolecular hydrogen bonding, reducing hydrolysis susceptibility. Stability studies should compare degradation rates in buffered solutions (pH 4–9) using HPLC-MS to monitor ester bond cleavage. Evidence from glycoside analogs suggests that axial hydroxyl groups enhance hydrophilicity but may reduce shelf life in humid conditions .

Q. What analytical techniques are essential for distinguishing this compound from similar phenolic glycosides?

  • Methodological Answer : Use 2D NMR (e.g., 1^1H-13^13C HSQC and HMBC) to resolve overlapping signals from the prop-2-enoate and oxan-2-yl groups. For instance, HMBC correlations between the oxan anomeric proton (δ ~4.5 ppm) and the propyl oxygen atom confirm glycosidic linkage . LC-MS with ion mobility separation can further differentiate isomers based on collision cross-section values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like glycosidases or phenolic acid transporters. Parameterize the force field using the compound’s partial charges (derived from DFT calculations) and compare binding affinities to natural substrates (e.g., quercetin glycosides). Evidence from related chromen-4-one derivatives shows that the (E)-prop-2-enoate group enhances π-π stacking with aromatic residues in active sites .

Q. What strategies mitigate solubility challenges during in vitro assays due to the compound’s amphiphilic structure?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to improve aqueous solubility without disrupting biological activity. Dynamic light scattering (DLS) can monitor aggregation in PBS. For cell-based assays, pre-formulate the compound in lipid nanoparticles to enhance bioavailability, as demonstrated for structurally analogous phenolic esters .

Q. How do structural modifications (e.g., methylation of hydroxyl groups) affect its antioxidant activity?

  • Methodological Answer : Synthesize derivatives via regioselective methylation (e.g., using diazomethane) and evaluate radical scavenging capacity via DPPH/ABTS assays. Compare IC50_{50} values to the parent compound. Studies on 3-(4-hydroxyphenyl)prop-2-enoate analogs indicate that methylation of the 4-hydroxyphenyl group reduces activity by ~70%, while oxan-ring modifications have minimal impact .

Q. What in vitro models are suitable for studying its potential as a pro-drug for anti-inflammatory applications?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression. Hydrolysis by esterases (e.g., porcine liver esterase) releases the active (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, which can be quantified via LC-MS. Parallel assays with cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) as controls are recommended .

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